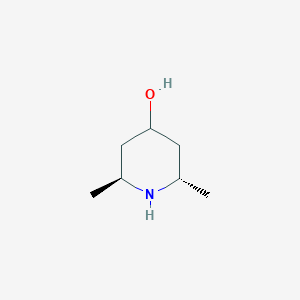
(2S,6S)-2,6-dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-dimethylpiperidin-4-ol is a chiral compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylpiperidin-4-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For example, the asymmetric hydrogenation of dehydroamino acid derivatives using [Rh(I)(COD)-(S,S) or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst can produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2S,6S)-2,6-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-2,6-Diaminoheptanedioate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,6S)-Hydroxynorketamine: A compound with similar stereochemistry used in neuropharmacology research
Uniqueness
(2S,6S)-2,6-dimethylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups on the piperidine ring. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
IEMVEYRBXJCBBQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC(C[C@@H](N1)C)O |
Canonical SMILES |
CC1CC(CC(N1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


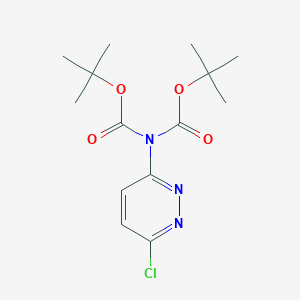
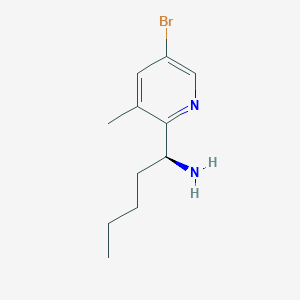
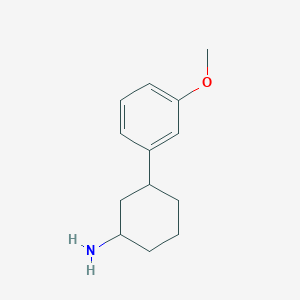
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12982128.png)
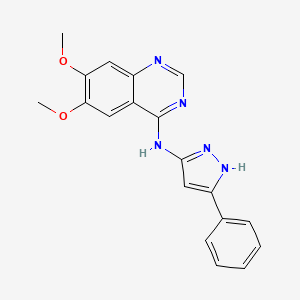
![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)
![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
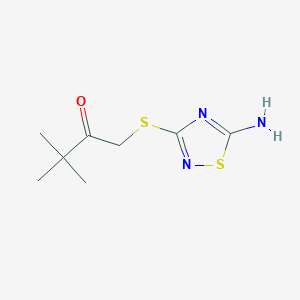
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
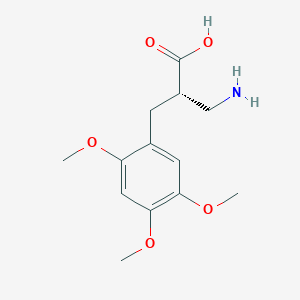
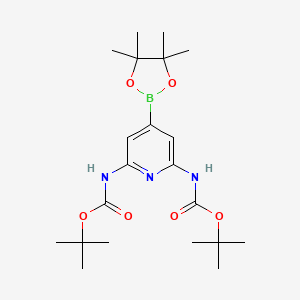
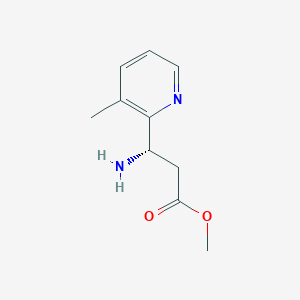
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
